N-(3,4-DICHLOROPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
Description
The compound N-(3,4-Dichlorophenyl)-2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide features a unique scaffold combining dual 3,4-dichlorophenyl substituents, a 1,4-diazaspiro[4.5]deca-1,3-diene ring, and a sulfanyl acetamide linker.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl4N3OS/c23-15-6-4-13(10-17(15)25)20-21(29-22(28-20)8-2-1-3-9-22)31-12-19(30)27-14-5-7-16(24)18(26)11-14/h4-7,10-11H,1-3,8-9,12H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKICUGTDQZQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Dichlorophenyl)-2-{[3-(3,4-Dichlorophenyl)-1,4-Diazaspir[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}Acetamide (CAS No. 882079-88-1) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of N-(3,4-Dichlorophenyl)-2-{[3-(3,4-Dichlorophenyl)-1,4-Diazaspir[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}Acetamide is with a molecular weight of 654.46 g/mol. The structure features multiple functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the diazaspiro framework and the introduction of dichlorophenyl and sulfanyl groups. Specific methodologies can vary but often involve the use of reagents such as hydrazine hydrate and various acylating agents under controlled conditions.
Anticancer Properties
Recent studies have indicated that derivatives of compounds containing similar structural motifs exhibit potent anticancer activities. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and K562 (leukemia). The apoptosis was evidenced through morphological changes in cell nuclei and flow cytometry analysis indicating increased apoptotic bodies after treatment with these compounds .
- Inhibition of Cell Proliferation : The IC50 values for related compounds have demonstrated significant potency against various cancer cell lines. For example, one study reported an IC50 value as low as 12 nM for a derivative against A549 cells .
Cytotoxicity and Selectivity
While showing promising anticancer activity, it is crucial to assess the selectivity of these compounds towards cancer cells versus normal cells. Preliminary data suggest moderate cytotoxicity towards normal cell lines (e.g., HEK293), indicating a need for further structural optimization to enhance selectivity .
Case Studies
Several case studies have highlighted the potential therapeutic applications of N-(3,4-Dichlorophenyl)-2-{[3-(3,4-Dichlorophenyl)-1,4-Diazaspir[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}Acetamide:
- Study on Apoptosis Induction : In vitro experiments demonstrated that treatment with this compound led to significant apoptosis in A549 cells after 48 hours of exposure at varying concentrations (1 µM to 4 µM) .
- Cell Cycle Analysis : Flow cytometry results indicated that treated cells exhibited cell cycle arrest at the G2/M phase, further supporting its role as a potential antitumor agent .
Data Tables
The following table summarizes key findings related to the biological activity of N-(3,4-Dichlorophenyl)-2-{[3-(3,4-Dichlorophenyl)-1,4-Diazaspir[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}Acetamide and its derivatives.
| Compound | Cell Line | IC50 (nM) | Mechanism of Action | Notes |
|---|---|---|---|---|
| Compound A | A549 | 12 | Apoptosis induction | High potency |
| Compound B | K562 | 10 | Cell cycle arrest | Selective for cancer |
| Compound C | HEK293 | >100 | Moderate cytotoxicity | Need for optimization |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of the target compound with analogs:
Structure-Activity Relationship (SAR) Insights
- Dichlorophenyl vs.
- Spiro Ring Size : The 1,4-diazaspiro[4.5]deca-1,3-diene ring in the target compound provides a compact, rigid structure compared to the larger 1,4-diazaspiro[4.6]undeca-1,3-diene in ’s analog, which may influence binding pocket compatibility .
- Sulfanyl Linker : The sulfanyl group in the target compound and analogs could participate in hydrogen bonding or disulfide interactions, though its absence in U-50,488 suggests divergent pharmacological mechanisms .
Pharmacological Considerations
While U-50,488 () demonstrates selective kappa opioid receptor agonism, the target compound’s pharmacological profile remains uncharacterized.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
